

# ACR-368 OncoSignature™ Testing: Application Notes and Protocols

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## Compound of Interest

Compound Name: NTR 368

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## Introduction

ACR-368, also known as prexasertib, is a selective small molecule inhibitor of the checkpoint kinases CHK1 and CHK2, critical regulators of the DNA damage response (DDR) pathway.[1] In oncology, targeting the DDR is a promising strategy, particularly in tumors with specific dependencies on these pathways for survival. The ACR-368 OncoSignature™ test is a companion diagnostic developed by Acrivon Therapeutics to identify patients most likely to respond to ACR-368 treatment.[2] This test is based on the Acrivon Predictive Precision Proteomics (AP3) platform, which utilizes quantitative proteomics to measure disease-driving mechanisms directly within the tumor.[3][4] The OncoSignature™ test has received Breakthrough Device designation from the U.S. Food and Drug Administration (FDA) for identifying patients with ovarian and endometrial cancer who may benefit from ACR-368.[5][6]

These application notes provide a detailed overview of the scientific principles and a representative protocol for the ACR-368 OncoSignature™ testing procedure.

## Principle of the Technology

The ACR-368 OncoSignature™ test is a quantitative multiplex immunofluorescence (mIF) assay performed on formalin-fixed, paraffin-embedded (FFPE) tumor biopsies.[7][8] The core of the assay is the measurement of a proprietary panel of three "functionally orthogonal" protein biomarkers.[7][8] While the specific identities of these biomarkers are proprietary to Acrivon

Therapeutics, their selection is guided by the AP3 platform. This platform employs high-resolution mass spectrometry-based phosphoproteomics to identify key protein phosphorylation events and signaling pathways that are predictive of sensitivity to ACR-368.[3][4][9]

A tumor sample is classified as OncoSignature-positive if the quantitative scores for all three biomarkers are above their pre-determined thresholds.[7] Patients with OncoSignature-positive tumors are considered candidates for ACR-368 monotherapy.[10]

## Data Presentation

Clinical trial data has demonstrated the predictive power of the ACR-368 OncoSignature™ test in identifying patients who are likely to respond to ACR-368.

Cancer Type	Patient Cohort	Number of Patients (n)	Confirmed Overall Response Rate (ORR)	p-value	Reference
Ovarian and Endometrial Cancer	OncoSignature-Positive	10	50%	0.0038	[10]
Ovarian and Endometrial Cancer	OncoSignature-Negative	16	0%	0.0038	[10]
Endometrial Cancer	OncoSignature-Positive	8	62.5%	0.009	[5][6]
Endometrial Cancer	OncoSignature-Negative	15	6.7%	0.009	[6]

## Experimental Protocols

The following is a representative protocol for a multiplex immunofluorescence assay on FFPE tissue, analogous to the OncoSignature™ testing workflow. Note: The specific antibodies and

reagents used in the actual ACR-368 OncoSignature™ test are proprietary. This protocol is for illustrative purposes.

## I. Sample Preparation

- Sectioning: Cut 4-5  $\mu\text{m}$  thick sections from the FFPE tumor block using a microtome.
- Mounting: Float the sections in a water bath and mount them on positively charged slides.
- Baking: Bake the slides in an oven at 60°C for at least 1 hour to adhere the tissue.

## II. Deparaffinization and Rehydration

- Immerse slides in three changes of xylene for 5 minutes each.
- Immerse slides in two changes of 100% ethanol for 3 minutes each.
- Immerse slides in two changes of 95% ethanol for 3 minutes each.
- Immerse slides in 70% ethanol for 3 minutes.
- Rinse slides in deionized water for 5 minutes.

## III. Antigen Retrieval

- Place slides in a pressure cooker containing a suitable antigen retrieval buffer (e.g., citrate buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0).
- Heat the pressure cooker to 121°C and maintain for 10-20 minutes.
- Allow the pressure cooker to cool down before opening.
- Rinse slides in deionized water and then in a wash buffer (e.g., PBS or TBS).

## IV. Multiplex Immunofluorescence Staining (Tyramide Signal Amplification)

This protocol utilizes a sequential staining approach with tyramide signal amplification (TSA) to enable the use of multiple primary antibodies from the same host species.

### Staining Cycle 1 (Biomarker 1)

- **Blocking:** Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes. Rinse with wash buffer.
- **Protein Block:** Apply a protein blocking solution (e.g., normal goat serum) for 30-60 minutes.
- **Primary Antibody 1:** Incubate with the primary antibody for Biomarker 1 at the optimized concentration for 1 hour at room temperature or overnight at 4°C. Rinse with wash buffer.
- **Secondary Antibody:** Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) for 30-60 minutes. Rinse with wash buffer.
- **Tyramide Signal Amplification:** Incubate with the first fluorescently labeled tyramide reagent (e.g., Opal™ 520) for 5-10 minutes. Rinse with wash buffer.
- **Antibody Stripping:** Perform another round of antigen retrieval (as in step III) to strip the primary and secondary antibodies from the previous cycle.

### Staining Cycles 2 and 3 (Biomarkers 2 and 3)

- Repeat steps 4.1 to 4.6 for Biomarker 2, using a different fluorescently labeled tyramide reagent (e.g., Opal™ 570).
- Repeat steps 4.1 to 4.6 for Biomarker 3, using a third fluorescently labeled tyramide reagent (e.g., Opal™ 690).

### Final Staining

- **Counterstain:** After the final TSA step, counterstain the nuclei with DAPI for 5-10 minutes.
- **Mounting:** Rinse the slides and mount with a coverslip using an appropriate mounting medium.

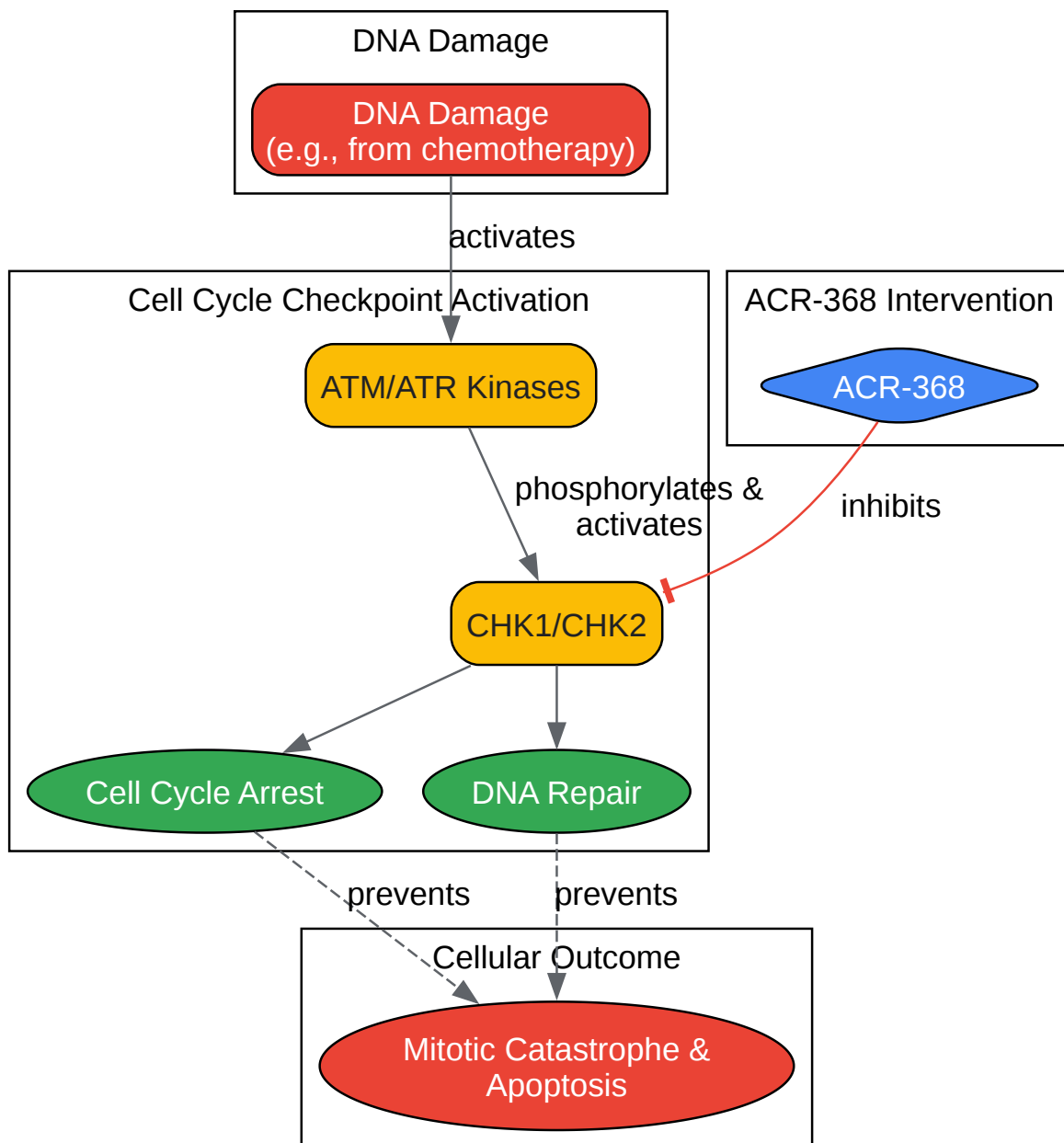
## V. Image Acquisition and Analysis

- **Scanning:** Scan the slides using a multispectral imaging system (e.g., Akoya Biosciences PhenolImager®).

- Spectral Unmixing: Use image analysis software to spectrally unmix the fluorescent signals from the different Opal dyes and DAPI.
- Image Analysis:
  - Cell Segmentation: Segment individual cells based on the DAPI nuclear stain and a tumor marker (e.g., cytokeratin) to define the tumor compartment.
  - Biomarker Quantification: Measure the mean fluorescence intensity of each biomarker within the nucleus of each segmented tumor cell.
  - Scoring: Apply a pre-defined threshold for each biomarker to classify cells as positive or negative. The percentage of positive tumor cells for each biomarker is calculated.
  - OncoSignature™ Classification: A sample is determined to be OncoSignature-positive if the scores for all three biomarkers are above their pre-specified thresholds.

## Visualizations

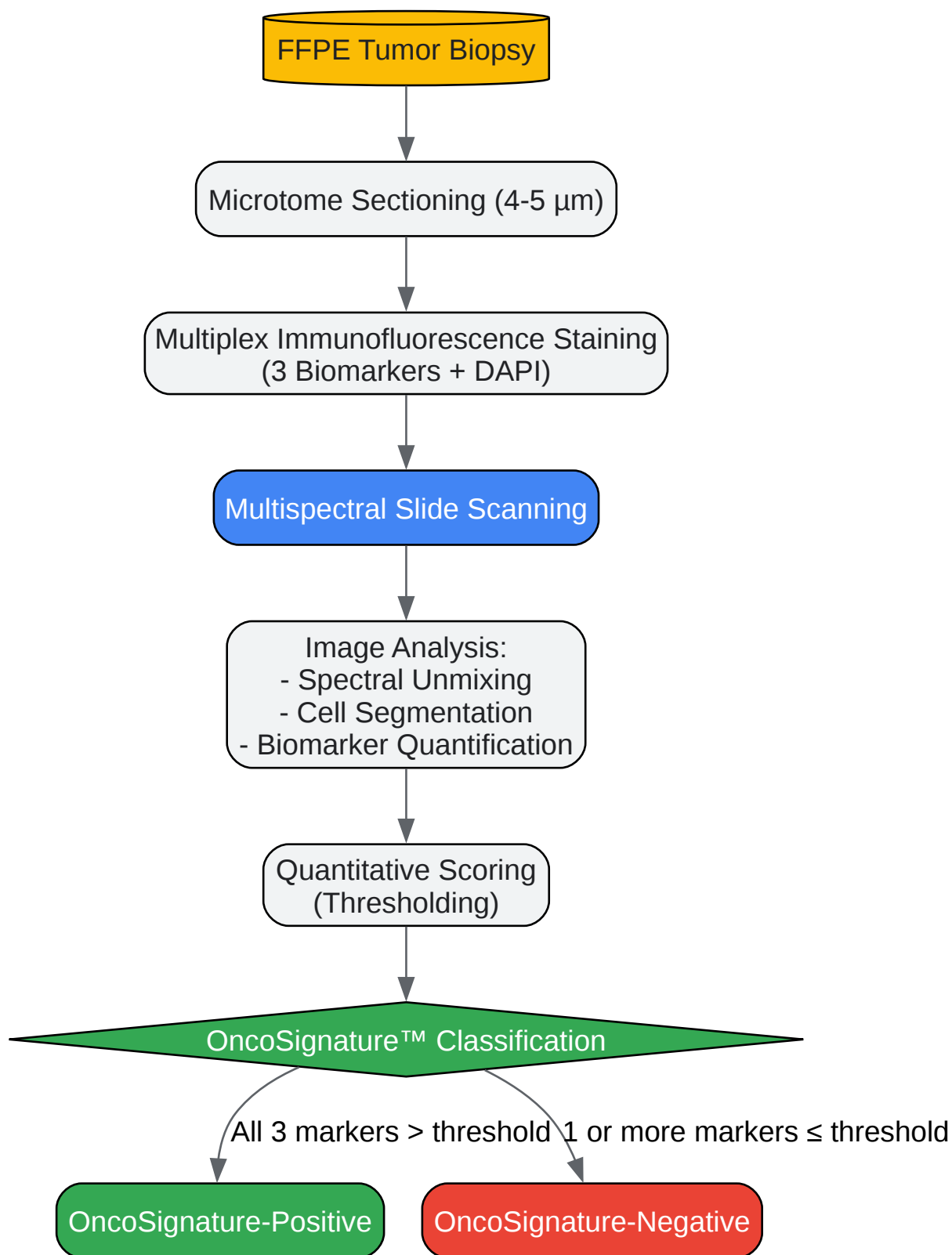
### Signaling Pathway



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Caption: ACR-368 inhibits CHK1/2, leading to mitotic catastrophe.

## Experimental Workflow



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Caption: OncoSignature™ testing workflow from biopsy to classification.

## Logical Relationship



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Caption: Treatment stratification based on OncoSignature™ test results.

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## References

- 1. [acrivos.com](https://www.acrivos.com) [acrivos.com]
- 2. Acrivos Therapeutics Reports Positive ACR-368 Data for Endometrial Cancer and Appoints New Chief Medical Officer | Nasdaq [nasdaq.com]
- 3. [acrivos.com](https://www.acrivos.com) [acrivos.com]
- 4. [acrivos.com](https://www.acrivos.com) [acrivos.com]
- 5. Acrivos Therapeutics Announces FDA has Granted Breakthrough Device Designation for ACR-368 OncoSignature Assay for Endometrial Cancer - Acrivos Therapeutics, Inc. [ir.acrivos.com]
- 6. [onclive.com](https://www.onclive.com) [onclive.com]
- 7. [acrivos.com](https://www.acrivos.com) [acrivos.com]
- 8. [acrivos.com](https://www.acrivos.com) [acrivos.com]
- 9. [acrivos.com](https://www.acrivos.com) [acrivos.com]
- 10. Acrivos Therapeutics Reports Initial Positive Clinical Data for ACR-368 and Pipeline Program Progress Today at Corporate R&D Event - Acrivos Therapeutics, Inc. [ir.acrivos.com]



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